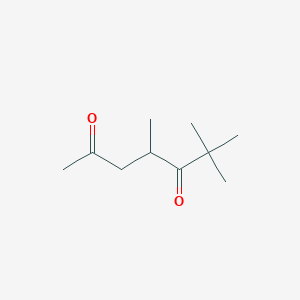

4,6,6-Trimethylheptane-2,5-dione

Description

The Significance of Substituted Beta-Diketones in Contemporary Chemical Research

Substituted beta-diketones are of paramount importance in modern chemical research due to their versatile reactivity and coordination properties. The presence of substituents on the basic beta-diketone framework can profoundly influence their electronic and steric characteristics, leading to a wide spectrum of applications. nih.govacs.org They are extensively used as chelating agents for a variety of metal ions, forming stable complexes that are utilized in catalysis, materials science, and analytical chemistry. sigmaaldrich.com

Furthermore, the keto-enol tautomerism inherent to beta-diketones is a subject of continuous study, as the position of this equilibrium is sensitive to the nature of the substituents and the solvent environment. This property is crucial in their role as versatile synthetic intermediates, participating in a range of reactions including alkylations, acylations, and condensations to construct more complex molecular structures. mdpi.comnih.gov The development of new synthetic methodologies, such as organocatalytic Michael additions, has further expanded the utility of beta-diketones in asymmetric synthesis. researchgate.netresearchgate.net

Positioning of 4,6,6-Trimethylheptane-2,5-dione as a Unique Structural Motif

4,6,6-Trimethylheptane-2,5-dione, with the chemical formula C10H18O2, presents a unique structural motif within the beta-diketone class. nih.gov Its structure is characterized by a heptane (B126788) backbone with carbonyl groups at the 2- and 5-positions. The key feature is the substitution pattern: a methyl group at the 4-position and two methyl groups at the 6-position, creating a sterically hindered environment around one of the carbonyl groups.

This particular arrangement of alkyl substituents is significant for several reasons. The steric bulk can influence the kinetics and thermodynamics of its reactions, potentially leading to high selectivity in certain transformations. nih.govacs.org The substitution pattern also impacts the keto-enol equilibrium, which in turn affects its acidity, nucleophilicity, and coordination behavior. The asymmetry of the substitution in 4,6,6-trimethylheptane-2,5-dione makes it a chiral molecule, offering potential for applications in stereoselective synthesis.

Overview of Research Trajectories for 4,6,6-Trimethylheptane-2,5-dione and its Analogues

While specific research on 4,6,6-trimethylheptane-2,5-dione is not extensively documented in publicly available literature, the research trajectories for analogous sterically hindered beta-diketones provide a roadmap for its potential exploration. The synthesis of such compounds often requires specialized methods to overcome the steric hindrance that can impede standard procedures like the Claisen condensation. acs.orgmdpi.comacs.org Research in this area focuses on developing more efficient synthetic routes, such as those employing highly reactive acid chlorides or alternative catalytic systems. acs.orgmdpi.com

The study of its coordination chemistry would be a logical research direction, investigating its ability to form stable complexes with various metals and the influence of its steric bulk on the geometry and reactivity of these complexes. Furthermore, exploring its utility as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogues, represents a promising avenue for future research. The investigation of its chiroptical properties and its potential as a chiral ligand or auxiliary in asymmetric catalysis is another exciting possibility.

Physicochemical Properties of 4,6,6-Trimethylheptane-2,5-dione

The following table summarizes some of the key computed physicochemical properties of 4,6,6-trimethylheptane-2,5-dione. nih.gov

| Property | Value |

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 4,6,6-trimethylheptane-2,5-dione |

| CAS Number | 93370-94-6 |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 170.130679813 |

| Monoisotopic Mass | 170.130679813 |

| Topological Polar Surface Area | 34.1 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 187 |

Potential Synthetic Approaches

While a specific, optimized synthesis for 4,6,6-trimethylheptane-2,5-dione is not readily found in the literature, established methods for the synthesis of sterically hindered beta-diketones can be proposed.

One plausible route is a modified Claisen condensation . organic-chemistry.org This would likely involve the reaction of the enolate of 3,3-dimethyl-2-butanone with a suitable ester, such as ethyl 2-methylpropanoate. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be necessary to favor the desired condensation over side reactions, which can be prevalent in the synthesis of sterically hindered ketones. mdpi.com

Another potential synthetic strategy is the Michael addition . libretexts.org This could involve the conjugate addition of an enolate, such as the one derived from 3-methyl-2-butanone, to an α,β-unsaturated ketone like 4-methyl-3-penten-2-one. This approach would require careful selection of the catalyst and reaction conditions to control the regioselectivity and yield of the desired product. libretexts.orgacs.org

Structure

3D Structure

Properties

CAS No. |

93370-94-6 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4,6,6-trimethylheptane-2,5-dione |

InChI |

InChI=1S/C10H18O2/c1-7(6-8(2)11)9(12)10(3,4)5/h7H,6H2,1-5H3 |

InChI Key |

OMYCXRGQFVHFEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)C(=O)C(C)(C)C |

Origin of Product |

United States |

Structural Characterization and Isomeric Considerations of 4,6,6 Trimethylheptane 2,5 Dione

Elucidation of Molecular Connectivity and Stereochemical Features

The molecular structure of 4,6,6-trimethylheptane-2,5-dione consists of a seven-carbon chain with ketone functionalities at the C2 and C5 positions. The IUPAC name precisely describes the connectivity of the molecule: a heptane (B126788) chain with methyl groups attached to the fourth and sixth carbon atoms, and two ketone groups. nih.gov The presence of a chiral center at the C4 position, which is bonded to four different groups (a hydrogen atom, a methyl group, a CH2-C(=O)-CH3 group, and a C(CH3)2-C(=O)-CH3 group), means that this compound can exist as a pair of enantiomers (R and S isomers). The gem-dimethyl group at the C6 position does not contribute to chirality but significantly influences the molecule's steric environment.

The connectivity of the atoms can be unambiguously represented by its SMILES notation: CC(CC(=O)C)C(=O)C(C)(C)C. nih.gov

Comparative Analysis with Positional and Structural Isomers (e.g., 2,2,6-Trimethylheptane-3,5-dione)

A comparative analysis with its isomers, such as 2,2,6-trimethylheptane-3,5-dione (B3056677), highlights the impact of substituent placement on molecular properties. While both isomers share the same molecular formula, C10H18O2, their structural differences lead to distinct chemical and physical characteristics. nih.govnih.gov

| Property | 4,6,6-Trimethylheptane-2,5-dione | 2,2,6-Trimethylheptane-3,5-dione |

| Molecular Formula | C10H18O2 | C10H18O2 |

| Molecular Weight | 170.25 g/mol | 170.25 g/mol |

| IUPAC Name | 4,6,6-trimethylheptane-2,5-dione | 2,2,6-trimethylheptane-3,5-dione |

| SMILES | CC(CC(=O)C)C(=O)C(C)(C)C | CC(C)C(=O)CC(=O)C(C)(C)C |

| Chiral Centers | C4 | C6 |

Insights from X-ray Diffraction Studies of Related Beta-Diketones

X-ray crystallography of such sterically hindered beta-diketones would likely reveal significant deviations from the idealized planar conformation of the diketone system. The bulky tert-butyl or isopropyl groups would force the molecule to adopt a conformation that minimizes steric strain, potentially leading to a twisting of the carbon backbone and distortion of the bond angles around the carbonyl groups.

Implications of Steric Bulk on Molecular Geometry and Conformational Preferences

The steric bulk of the trimethyl-substituted groups in both 4,6,6-trimethylheptane-2,5-dione and its isomer, 2,2,6-trimethylheptane-3,5-dione, has profound implications for their molecular geometry and conformational preferences. In 4,6,6-trimethylheptane-2,5-dione, the gem-dimethyl group at C6 and the methyl group at C4 create a sterically crowded environment. This steric hindrance can influence the tautomeric equilibrium between the diketo and enol forms, a common characteristic of beta-diketones. nih.gov

Advanced Spectroscopic Approaches for Structural Confirmation

Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation of 4,6,6-trimethylheptane-2,5-dione and for differentiating it from its isomers.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for a clear distinction between isomers.

For 4,6,6-trimethylheptane-2,5-dione , the ¹H NMR spectrum would be expected to show distinct signals for the different methyl groups. The protons of the C1 methyl group would likely appear as a singlet, while the C4-methyl protons would be a doublet due to coupling with the adjacent methine proton. The gem-dimethyl groups at C6 would appear as two distinct singlets if there is restricted rotation, or as a single singlet if rotation is free. The methylene (B1212753) protons at C3 and the methine proton at C4 would exhibit characteristic splitting patterns based on their neighboring protons.

In contrast, the ¹H NMR spectrum of 2,2,6-trimethylheptane-3,5-dione would present a different set of signals. The tert-butyl group at C2 would give a sharp singlet integrating to nine protons. The methyl groups at C6 would appear as a doublet, coupled to the adjacent methine proton. The methylene protons between the carbonyl groups would likely appear as a singlet.

The ¹³C NMR spectra would also show a unique set of chemical shifts for each carbon atom in the respective isomers, providing further confirmation of their distinct structures.

Mass Spectrometry for Molecular Fragmentation and Isomer Differentiation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to distinguish between isomers. Both 4,6,6-trimethylheptane-2,5-dione and 2,2,6-trimethylheptane-3,5-dione would show a molecular ion peak corresponding to their shared molecular weight of 170.25 g/mol . nih.govnih.gov

However, their fragmentation patterns upon electron ionization would differ due to the different locations of the methyl groups and carbonyl functions. The fragmentation is dictated by the stability of the resulting carbocations and radical species.

For 4,6,6-trimethylheptane-2,5-dione , characteristic fragmentation could involve cleavage adjacent to the carbonyl groups, leading to the loss of an acetyl group (CH₃CO) or a pivaloyl group ((CH₃)₃CCO).

For 2,2,6-trimethylheptane-3,5-dione , the prominent fragmentation would likely be the loss of the tert-butyl group, leading to a stable acylium ion. The different substitution patterns would result in unique sets of fragment ions, allowing for their differentiation.

Chemical Reactivity and Mechanistic Studies of 4,6,6 Trimethylheptane 2,5 Dione Derivatives

Keto-Enol Tautomerism and its Influence on Reactivity

β-Diketones, such as 4,6,6-trimethylheptane-2,5-dione, exist as an equilibrium mixture of the diketo form and two enol tautomers. libretexts.org This keto-enol tautomerism is a fundamental aspect of their chemistry, influencing their physical properties and chemical reactivity. The interconversion between the keto and enol forms is typically catalyzed by acid or base. masterorganicchemistry.com

The enol form is stabilized by the formation of a conjugated system and, more significantly, by a strong intramolecular hydrogen bond that creates a stable six-membered ring. libretexts.org The position of the equilibrium is sensitive to various factors, including the solvent and the nature of the substituents on the β-diketone backbone. nih.gov Generally, the keto tautomer is more stable due to the greater strength of the C=O double bond compared to a C=C double bond. libretexts.org However, for many β-diketones, the enol form can be present in significant amounts. libretexts.org

In the case of 4,6,6-trimethylheptane-2,5-dione, the presence of bulky alkyl groups is expected to influence the keto-enol equilibrium. Steric hindrance around the carbonyl groups may favor the formation of the enol tautomer to alleviate steric strain. fiveable.me The enol form presents a nucleophilic α-carbon, making it susceptible to reactions with various electrophiles. masterorganicchemistry.com

Table 1: Enol Content of Various β-Diketones

| β-Diketone | Solvent | % Enol |

|---|---|---|

| Acetylacetone | Gas Phase | 92 |

| Acetylacetone | Cyclohexane | 95 |

| Acetylacetone | Water | 15-20 |

| 2,4-Pentanedione | Neat | 85 libretexts.org |

| Trifluoroacetylacetone | Neat | 97 |

This table illustrates the influence of substituents on the keto-enol equilibrium. Data is compiled from various sources on β-diketone chemistry.

Thermal Decomposition Pathways of Beta-Diketonate Ligands and Complexes

Metal complexes of β-diketones, including those of sterically hindered ligands like 4,6,6-trimethylheptane-2,5-dione, are of significant interest as precursors for Chemical Vapor Deposition (CVD) of metal and metal oxide thin films. A critical property for a CVD precursor is its thermal stability and well-defined decomposition pathway.

Investigation of Beta-Hydrogen Elimination Mechanisms in Metal Complexes

Beta-hydrogen elimination is a common decomposition pathway for organometallic complexes. This reaction involves the transfer of a hydrogen atom from the β-position of a ligand to the metal center, resulting in the formation of a metal-hydride and the elimination of an alkene. While the ligand in 4,6,6-trimethylheptane-2,5-dione itself does not have β-hydrogens in a position to directly participate in this type of elimination from the main chain of the ligand once coordinated to a metal, this pathway is a crucial consideration in the chemistry of organometallic compounds in general. The stability of metal complexes with ligands that lack β-hydrogens is often enhanced, preventing this decomposition route.

Analysis of Beta-Methyl Decomposition Pathways

For ligands containing tert-butyl groups or other substituents with methyl groups at the β-position relative to a potential reaction site, a β-methyl decomposition pathway can be considered. This is less common than β-hydride elimination but can occur under certain thermal conditions. In the context of metal complexes of 4,6,6-trimethylheptane-2,5-dione, the thermal stability would be a key area of investigation, as the cleavage of the bulky tert-butyl group could be a potential decomposition route at elevated temperatures.

Nucleophilic and Electrophilic Reactivity of the Diketone Moiety

The diketone moiety of 4,6,6-trimethylheptane-2,5-dione possesses both nucleophilic and electrophilic character. The α-carbon, situated between the two carbonyl groups, is acidic and can be deprotonated by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with a wide range of electrophiles, such as alkyl halides and acyl chlorides, to form new carbon-carbon bonds at the α-position.

Conversely, the carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. libretexts.org Due to the steric hindrance imposed by the adjacent trimethyl and methyl groups, the accessibility of the carbonyl carbons in 4,6,6-trimethylheptane-2,5-dione to nucleophilic attack is likely reduced compared to less hindered diketones. libretexts.orgrsc.org Nevertheless, reactions with small, potent nucleophiles would be expected to occur.

Table 2: Representative Reactions of β-Diketone Moieties

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Alkylation | Base, Alkyl Halide | α-Alkylated β-Diketone |

| Acylation | Base, Acyl Chloride | α-Acylated β-Diketone |

| Aldol (B89426) Reaction | Aldehyde/Ketone, Base/Acid | α-(β-Hydroxyalkyl) β-Diketone |

| Michael Addition | α,β-Unsaturated Carbonyl | α-(3-Oxoalkyl) β-Diketone |

This table provides a general overview of the types of reactions β-diketones can undergo.

Catalytic Transformations Involving 4,6,6-Trimethylheptane-2,5-dione as a Substrate

Given its structure, 4,6,6-trimethylheptane-2,5-dione could serve as a substrate in various catalytic transformations. A primary example would be the catalytic hydrogenation of one or both of its carbonyl groups to yield the corresponding diol or hydroxyketone. Various heterogeneous and homogeneous catalysts are effective for such reductions. The steric hindrance around the carbonyl groups would likely influence the reaction conditions required and potentially allow for selective reduction of the less hindered carbonyl group. Other potential catalytic reactions could involve the use of the enolate in catalytic C-C bond-forming reactions.

Coordination Chemistry of 4,6,6 Trimethylheptane 2,5 Dione As a Ligand

Complexation with Transition and Main Group Metals

Beta-diketones are versatile ligands that form stable complexes with a vast number of metals across the periodic table. These complexes can be broadly categorized as homoleptic, containing only one type of ligand, or heteroleptic, which incorporate multiple different ligands.

Homoleptic Complexes: In homoleptic complexes, the metal ion is coordinated solely by β-diketonate ligands, such as 4,6,6-trimethylheptane-2,5-dione. The stoichiometry of these complexes is determined by the charge of the metal ion, typically resulting in formulas like M(β-diketonate)₂, M(β-diketonate)₃, or M(β-diketonate)₄ for divalent, trivalent, and tetravalent metal ions, respectively. The formation of such complexes is often achieved by reacting a metal salt with the β-diketone in the presence of a base to deprotonate the ligand.

Heteroleptic Complexes: Heteroleptic complexes contain the 4,6,6-trimethylheptane-2,5-dione ligand along with other types of ligands in the metal's coordination sphere. These additional ligands can be neutral molecules like water, amines (e.g., TMEDA), or phosphines, or other anionic ligands. nih.gov The formation of heteroleptic complexes can prevent the oligomerization that is sometimes observed in homoleptic species, thereby enhancing their volatility. nih.gov For instance, the addition of a Lewis base like N,N,N',N'-tetramethylethylenediamine (TMEDA) to a metal bis(β-diketonate) can result in a monomeric adduct with improved evaporation properties. nih.gov The synthesis of heterometallic complexes, where two or more different metal ions are present, can also be achieved using β-diketonate ligands, sometimes involving bridging anions that link the metal centers. mdpi.com

The table below provides examples of different types of metal β-diketonate complexes.

| Complex Type | General Formula | Examples |

| Homoleptic | M(β-diketonate)n | Cu(acac)₂, Fe(acac)₃ |

| Heteroleptic | M(β-diketonate)n(L)m | Ni(acac)₂(TMEDA), [Cu(txhd)(μ₃-OEt)]₄ |

| Heterometallic | M(β-diketonate)n-M'(L)m | [Eu-Co] complexes, [Na-Cu] complexes mdpi.com |

Structural Features of Metal Complexes

The geometry of metal complexes with 4,6,6-trimethylheptane-2,5-dione is heavily influenced by the coordination number and preferences of the central metal ion, as well as the steric bulk of the ligand itself.

For copper(II), a d⁹ metal ion, a four-coordinate square planar geometry is very common in its β-diketonate complexes. In a typical homoleptic complex, two deprotonated 4,6,6-trimethylheptane-2,5-dione ligands would chelate the copper(II) ion through their two oxygen atoms, forming a neutral [Cu(txhd)₂] complex. The bulky tert-butyl and methyl groups on the ligand would be situated on the periphery of the square plane. While these groups can introduce some steric strain, potentially causing minor distortions from a perfect square planar geometry, the fundamental coordination environment is expected to remain the same.

While monomeric square planar complexes are common, copper(II) β-diketonates can also form oligomeric structures, particularly in the presence of bridging ligands like alkoxides. A prime example is the formation of tetranuclear complexes with a cubane-like core. In a complex such as [Cu(txhd)(μ₃-OEt)]₄, four copper(II) ions and four oxygen atoms from the ethoxide (OEt) ligands are arranged at the alternate vertices of a cube, forming a Cu₄O₄ core. rsc.orgresearchgate.net

In this structure:

Each copper(II) ion is typically five-coordinate, with a square pyramidal geometry.

The basal plane around each copper is formed by the two oxygen atoms from a chelating 4,6,6-trimethylheptane-2,5-dione ligand and two oxygen atoms from two different bridging ethoxide groups.

The apical position of the square pyramid is occupied by an oxygen atom from a third bridging ethoxide.

Each ethoxide oxygen atom acts as a μ₃-bridge, connecting three copper(II) centers. rsc.org

These cubane-like structures are of significant interest due to their magnetic properties, which arise from the exchange interactions between the copper(II) centers mediated by the bridging oxygen atoms. rsc.orgresearchgate.net

The peripheral substituents on a β-diketonate ligand, such as the trimethyl and tert-butyl groups in 4,6,6-trimethylheptane-2,5-dione, play a crucial role in determining the properties of the resulting metal complexes. numberanalytics.com

Steric Hindrance : The bulky nature of the tert-butyl group can influence the coordination number of the metal center. numberanalytics.comlibretexts.org For very large metal ions, it may still be possible to form higher-coordinate complexes, but for smaller transition metals, the steric bulk can prevent the coordination of additional ligands, favoring lower coordination numbers. This steric crowding can also affect the packing of the complexes in the solid state, influencing their crystal structure and density.

Solubility : The presence of alkyl groups generally increases the solubility of the metal complexes in nonpolar organic solvents. This is a significant advantage for applications in areas like chemical vapor deposition (CVD) where precursor solubility is important.

Reactivity : The steric bulk can also protect the metal center from attack by other reagents, thereby influencing the reactivity of the complex. numberanalytics.com

Volatility and Thermal Stability of Metal-4,6,6-Trimethylheptane-2,5-dione Complexes and Analogues

The volatility and thermal stability of metal β-diketonate complexes are critical properties for their application as precursors in MOCVD (Metal-Organic Chemical Vapor Deposition). rice.edu

Volatility: The volatility of a metal β-diketonate is a function of its molecular weight and the nature of the intermolecular forces.

Generally, increasing the bulk of the alkyl substituents on the ligand, as in 4,6,6-trimethylheptane-2,5-dione compared to acetylacetone, can lead to decreased volatility due to the higher molecular weight.

However, these bulky groups can also effectively shield the polar metal-oxygen core of the complex, reducing intermolecular interactions and thus potentially increasing volatility. rice.edu

Fluorination of the alkyl groups is a common strategy to significantly enhance volatility. nih.govrice.edu For non-fluorinated ligands like 4,6,6-trimethylheptane-2,5-dione, the volatility will be a balance between increased molecular mass and decreased intermolecular forces. rice.edu

Thermal Stability: A suitable MOCVD precursor must be sufficiently volatile to be transported into the gas phase, but also thermally stable enough to not decompose before reaching the substrate. The thermal stability of metal β-diketonate complexes is influenced by the strength of the metal-oxygen bond and the decomposition pathways of the ligand. Complexes of 4,6,6-trimethylheptane-2,5-dione are expected to have good thermal stability due to the robust nature of the chelate ring formed with the metal. However, at elevated temperatures, decomposition can occur through fragmentation of the ligand. The specific decomposition temperature will vary depending on the metal center. researchgate.net

The table below summarizes the general trends in volatility for different types of β-diketonate ligands.

| Ligand Type | Substituent Characteristics | General Effect on Volatility |

| Acetylacetonate (B107027) (acac) | Small methyl groups | Baseline volatility |

| Trifluoroacetylacetonate (tfac) | One fluorinated methyl group | Increased volatility |

| Hexafluoroacetylacetonate (hfac) | Two fluorinated methyl groups | Significantly increased volatility nih.govrice.edu |

| 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd) | Bulky tert-butyl groups | Volatility comparable to or slightly less than acac complexes rice.edu |

Design Principles for Tailored Ligand Properties and Metal-Ligand Interactions

The coordination behavior of β-diketonate ligands, including 4,6,6-trimethylheptane-2,5-dione, can be rationally designed and fine-tuned by modifying their molecular structure. The key to this tailored design lies in the strategic manipulation of steric and electronic effects of the substituents attached to the β-diketonate backbone. These modifications influence the ligand's properties, which in turn dictate the geometry, stability, and reactivity of the resulting metal complexes.

The structure of 4,6,6-trimethylheptane-2,5-dione features a methyl group and a bulky tert-butyl group flanking the central dicarbonyl core. These substituents impart specific steric and electronic characteristics to the ligand, influencing its interaction with metal centers.

Steric Effects

The size and spatial arrangement of the alkyl groups on the β-diketonate ligand play a crucial role in determining the coordination environment around the metal ion. Bulky substituents can impose significant steric hindrance, which can:

Influence Coordination Number and Geometry: Large substituents can prevent the coordination of a larger number of ligands around a metal center, favoring lower coordination numbers. For instance, the bulky tert-butyl group in 4,6,6-trimethylheptane-2,5-dione can sterically shield the metal center, potentially leading to the formation of complexes with different geometries compared to less hindered ligands like acetylacetonate. Research on other bulky β-diketones has shown that steric hindrance can prevent the formation of certain multidentate bonds. mdpi.com

Restrict Ligand Flexibility: The rotational freedom of the ligand can be limited by bulky groups, leading to more rigid and well-defined complex structures.

Modulate Reactivity: By blocking access to the metal center, bulky substituents can influence the reactivity of the complex, for example, by hindering the approach of substrates in catalytic applications.

The relative steric bulk of substituents can be qualitatively compared. For instance, an isopropyl group is bulkier than a methyl group, and a tert-butyl group is even more sterically demanding. mdpi.com This increase in steric bulk can lead to observable changes in the properties of the resulting metal complexes.

Electronic Effects

The electronic nature of the substituents on the β-diketonate ring affects the electron density on the coordinating oxygen atoms, thereby influencing the strength of the metal-ligand bond.

Inductive Effects: Alkyl groups, such as the methyl and trimethyl groups on 4,6,6-trimethylheptane-2,5-dione, are electron-donating through the inductive effect (+I). This effect increases the electron density on the oxygen atoms, making them stronger Lewis bases and enhancing their ability to coordinate to a metal ion. The +I effect generally increases with the number of alkyl groups, so a tert-butyl group has a stronger electron-donating effect than an isopropyl group, which in turn is stronger than an ethyl or methyl group. doubtnut.com

Field Effects: The spatial arrangement of substituents can also lead to through-space electronic interactions that can influence the ligand's properties.

The combination of these steric and electronic effects allows for the fine-tuning of the properties of the metal complexes. For example, increasing the electron-donating nature of the substituents generally leads to more stable complexes due to stronger metal-ligand bonds.

Comparative Ligand Properties

To illustrate the design principles, the properties of 4,6,6-trimethylheptane-2,5-dione can be compared with other common β-diketonate ligands.

| Ligand Name | Substituent R1 | Substituent R2 | Relative Steric Hindrance | Relative Electron-Donating Effect | Expected Impact on Metal Complex |

| Acetylacetonate (acac) | -CH₃ | -CH₃ | Low | Moderate | Can form higher coordination number complexes. |

| 2,2,6,6-Tetramethyl-3,5-heptanedionate (tmhd) | -C(CH₃)₃ | -C(CH₃)₃ | High | High | Increased stability and volatility due to steric shielding and strong M-O bonds. |

| 4,6,6-Trimethylheptane-2,5-dionate | -CH(CH₃)₂ | -C(CH₃)₃ | High | High | Asymmetric steric bulk may lead to unique coordination geometries. High solubility in nonpolar solvents. |

| Benzoylacetonate (bzac) | -C₆H₅ | -CH₃ | Moderate | Moderate (Aryl group can be electron-withdrawing via resonance) | Can introduce additional electronic interactions (e.g., π-stacking). |

This table provides a qualitative comparison based on general chemical principles.

By systematically varying the substituents on the β-diketone framework, researchers can create a library of ligands with a range of steric and electronic properties. This allows for the targeted synthesis of metal complexes with desired characteristics, such as specific geometries, enhanced stability, or tailored reactivity for applications in areas like catalysis and materials science. The asymmetric nature of 4,6,6-trimethylheptane-2,5-dione, with its distinct methyl and tert-butyl flanking groups, offers a pathway to complexes with lower symmetry, which can be advantageous in certain catalytic and spectroscopic studies.

Computational and Theoretical Investigations of 4,6,6 Trimethylheptane 2,5 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

No peer-reviewed articles or database entries detailing quantum chemical calculations to determine the electronic structure or predict the spectroscopic properties of 4,6,6-trimethylheptane-2,5-dione could be identified. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to provide insights into the molecule's orbital energies, electron density distribution, and its expected response to various spectroscopic techniques.

Molecular Dynamics and Monte Carlo Simulations for Heat and Mass Transfer

A search for molecular dynamics (MD) or Monte Carlo (MC) simulations focused on the heat and mass transfer properties of 4,6,6-trimethylheptane-2,5-dione yielded no specific results. These simulation techniques are crucial for understanding the behavior of substances in various environments by modeling the interactions between molecules over time.

Theoretical Prediction of Thermochemical Parameters and Decomposition Energetics

There is no available literature on the theoretical prediction of thermochemical parameters, such as enthalpy of formation, or the energetics of decomposition for 4,6,6-trimethylheptane-2,5-dione. These calculations are vital for assessing the stability and reactivity of a compound.

Modeling of Vapor-Liquid Equilibria in Beta-Diketone Mixtures

No studies were found that specifically model the vapor-liquid equilibria of mixtures containing 4,6,6-trimethylheptane-2,5-dione. This type of modeling is essential for the design and optimization of separation processes in chemical engineering.

Broader Academic and Environmental Research Context

Inclusion in Chemical Mechanisms for Atmospheric Chemistry Studies (e.g., SAPRC-07)

Atmospheric chemical mechanisms are complex models that simulate the chemical transformations of pollutants in the Earth's atmosphere. One of the most widely used and continuously updated mechanisms is the Statewide Air Pollution Research Center (SAPRC) model. The SAPRC-07 version, for instance, includes a detailed representation of the reactions of a wide variety of volatile organic compounds (VOCs) that contribute to the formation of ozone and other secondary air pollutants.

Currently, 4,6,6-Trimethylheptane-2,5-dione is not explicitly included as a specific compound in the SAPRC-07 chemical mechanism. The mechanism categorizes organic compounds into various classes based on their structure and reactivity. Diketones, such as 4,6,6-Trimethylheptane-2,5-dione, would be represented by a surrogate compound or a generic reaction scheme for aliphatic ketones. The primary atmospheric degradation pathway for such ketones is reaction with the hydroxyl radical (OH). The rate of this reaction is a key parameter in determining the compound's atmospheric lifetime and its potential to contribute to ozone formation.

The decision to include a specific compound like 4,6,6-Trimethylheptane-2,5-dione in a chemical mechanism like SAPRC-07 depends on several factors, including its emission inventory, atmospheric concentration, and the availability of experimental data on its reaction kinetics and product yields. For less common or less studied compounds, a surrogate approach is often employed to balance model complexity with predictive accuracy.

Considerations in Volatile Organic Compound (VOC) Reactivity Scales

Volatile Organic Compound (VOC) reactivity scales are designed to quantify the potential of different organic compounds to contribute to the formation of ground-level ozone. One of the most common metrics is the Maximum Incremental Reactivity (MIR), which is often calculated using chemical mechanisms like SAPRC. The MIR value represents the maximum amount of ozone formed per unit mass of a VOC added to a specific atmospheric scenario.

As 4,6,6-Trimethylheptane-2,5-dione is not an explicitly listed compound in the SAPRC-07 mechanism, it does not have a published MIR value. However, the reactivity of ketones, in general, is considered. Studies on photochemical ozone creation potentials (POCP), another measure of ozone-forming potential, have shown that ketones are generally weak to moderate producers of ozone. tandfonline.comresearchgate.net Their reactivity is largely governed by their reaction rate with the OH radical and the subsequent chemistry of the resulting radical species.

The structural features of 4,6,6-Trimethylheptane-2,5-dione, specifically the presence of two carbonyl groups and a branched alkyl chain, would influence its atmospheric reactivity. The tertiary hydrogens in its structure would be susceptible to abstraction by OH radicals, initiating a series of reactions that could lead to the formation of ozone and other secondary pollutants. Without specific experimental data, its reactivity would likely be estimated based on structure-activity relationships (SARs) for similar ketones.

| Reactivity Scale Parameter | General Considerations for Diketones |

| OH Radical Reaction Rate | The primary determinant of atmospheric lifetime and initial step in ozone formation chemistry. Branched structures can influence this rate. |

| Photolysis | The presence of two carbonyl groups may allow for photolysis, an additional atmospheric degradation pathway, though its importance relative to OH reaction would need experimental determination. |

| Ozone Formation Potential (e.g., MIR, POCP) | Generally, ketones are considered to have lower to moderate ozone formation potential compared to more reactive VOCs like alkenes and some aromatic compounds. tandfonline.comresearchgate.net |

Relevance to Aroma Profiles and Flavor Chemistry of Natural Products (e.g., in mealworms)

The study of volatile organic compounds is crucial in understanding the aroma and flavor profiles of various natural products, including insects, which are gaining attention as a sustainable food source. While 4,6,6-Trimethylheptane-2,5-dione itself has not been specifically identified in published aroma profiles of mealworms (Tenebrio molitor), structurally related compounds have been.

A study on the aroma characteristics of raw and cooked mealworms identified a variety of volatile compounds that contribute to their scent. kosfaj.org Notably, in steamed mealworms, the compound 2,4,6-trimethyl-heptane was found and associated with a "sweet-corn-like" aroma attribute. kosfaj.org This highlights that the basic carbon skeleton of 4,6,6-Trimethylheptane-2,5-dione is present in the aroma profile of this insect, albeit in a different functional form (an alkane versus a diketone).

The cooking process significantly alters the volatile profile of mealworms. Raw mealworms are characterized by hydrocarbons and aldehydes, giving them a "wet-soil-like" and "oily" scent. kosfaj.orgnih.gov Cooking methods like steaming, roasting, and frying lead to the formation of new volatile compounds through processes such as the Maillard reaction and lipid oxidation, resulting in more desirable "roasted," "shrimp-like," and "fried-oil-like" aromas. nih.gov

The presence of ketones in the aroma profiles of cooked foods is common, as they are often products of these chemical reactions. While 4,6,6-Trimethylheptane-2,5-dione has not been reported, other ketones are found in cooked mealworms. kosfaj.org The potential for 4,6,6-Trimethylheptane-2,5-dione to be a trace, yet un-identified, component in the complex aroma mixture of cooked mealworms or other natural products remains a possibility, pending further detailed analytical studies.

| Compound | Natural Source Mentioned | Associated Aroma Attribute |

| 2,4,6-Trimethyl-heptane | Steamed Mealworms (Tenebrio molitor) | Sweet-corn-like kosfaj.org |

Future Research Directions and Challenges for 4,6,6 Trimethylheptane 2,5 Dione

Development of Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 4,6,6-trimethylheptane-2,5-dione, future research will likely focus on moving away from traditional synthetic pathways that may involve hazardous reagents and generate significant waste.

Key research areas include:

Catalyst-Free Reactions: Exploring multicomponent reactions under aqueous and catalyst-free conditions presents a promising green alternative for the synthesis of 1,4-dione scaffolds. rsc.org This approach simplifies the reaction setup and minimizes the environmental impact.

Recyclable Catalysts: The use of recyclable catalysts, such as those based on metal nanoparticles supported on materials like graphene oxide or silica, offers a sustainable option for the synthesis of related heterocyclic compounds derived from diones.

Microwave-Assisted Synthesis: Investigating microwave irradiation as an energy source can lead to shorter reaction times and potentially higher yields, contributing to a more efficient and greener process. researchgate.net A green approach for synthesizing 1,4-dihydropyridine (B1200194) derivatives, which are structurally related to dione (B5365651) precursors, has been developed using triethylamine (B128534) as a catalyst in water under microwave irradiation. researchgate.net

Exploration of Novel Coordination Architectures and Multimetallic Complexes

The two ketone functionalities in 4,6,6-trimethylheptane-2,5-dione make it an excellent candidate for use as a ligand in coordination chemistry. The ability of β-diketones to form stable complexes with a wide range of metal ions is well-documented. mdpi.comalfachemic.com

Future research in this area should aim to:

Synthesize Bimetallic and Polynuclear Complexes: The spatial arrangement of the carbonyl groups could facilitate the formation of unique bimetallic or polynuclear complexes. These structures are of interest for their potential applications in catalysis and materials science. mdpi.comrsc.org

Investigate Triple-Helical Structures: Bis(β-diketonate) ligands have been shown to form dinuclear triple-helical structures with various metal ions, a concept that could be extended to ligands derived from 4,6,6-trimethylheptane-2,5-dione. rsc.org

Explore Fluorinated Derivatives: The introduction of fluorine atoms into the ligand structure can influence the properties of the resulting metal complexes, such as their volatility and Lewis acidity, opening up possibilities for new materials. mdpi.com

Advanced Spectroscopic and In Situ Characterization of Reaction Intermediates

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing new applications. Advanced spectroscopic techniques are vital for this purpose.

Future efforts should concentrate on:

In Situ Monitoring: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the progress of reactions involving 4,6,6-trimethylheptane-2,5-dione. mt.com This allows for the identification of transient intermediates and a deeper understanding of the reaction kinetics. mt.comspectroscopyonline.com

NMR Spectroscopy: In-situ NMR spectroscopy is a powerful tool for studying the kinetics and mechanisms of heterogeneous solid-liquid reactions, which could be relevant for the synthesis or catalytic applications of this dione. ed.ac.uk

Advanced Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to characterize complex reaction mixtures and identify intermediates and products.

Computational Design and Prediction of New Materials Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules.

For 4,6,6-trimethylheptane-2,5-dione, computational studies can be employed to:

Predict Tautomeric Equilibria: DFT calculations can help in understanding the tautomeric equilibria of β-diketones, which is crucial for predicting their chemical behavior and biological activity. nih.gov

Model Coordination Complexes: Computational modeling can be used to predict the geometry and electronic structure of metal complexes containing 4,6,6-trimethylheptane-2,5-dione as a ligand. This can guide the synthesis of new materials with desired properties.

Design Novel Inhibitors: In silico molecular docking and DFT calculations can be used to design and evaluate the potential of derivatives of this dione as inhibitors for specific biological targets, such as cyclooxygenase-2 (COX-2). nih.gov

Expanding Applications in Catalysis and Pharmaceutical Intermediates

The versatile structure of 1,4-diones makes them valuable precursors in various applications.

Future research should explore:

Catalysis: Metal complexes of β-diketones are known to act as catalysts in various organic transformations. alfachemic.com The unique steric and electronic properties of complexes derived from 4,6,6-trimethylheptane-2,5-dione could lead to novel catalytic activities. Cobalt complexes with related ligand frameworks have shown high activity in isoprene (B109036) polymerization. mdpi.com

Pharmaceutical Intermediates: 1,4-Dicarbonyl compounds are key building blocks for the synthesis of a wide range of five-membered heterocyclic compounds, which are prevalent in many pharmaceuticals. youtube.com Specifically, β-diketones are important intermediates for synthesizing heterocycles like pyrazoles and isoxazoles, which are found in various drugs. ijpras.comijpras.com The synthesis of N-heterocycles is a significant area of research in organic chemistry. organic-chemistry.orgnih.govresearchgate.net

Addressing Challenges in Reproducibility and Scale-Up for Specific Applications

The transition from laboratory-scale synthesis to industrial production often presents significant challenges.

Key hurdles to overcome for 4,6,6-trimethylheptane-2,5-dione include:

Ensuring Reproducibility: The sensitivity of dione syntheses to reaction conditions necessitates the development of robust and reproducible protocols. Careful control of parameters such as temperature, pressure, and catalyst loading is essential.

Scalable Synthesis: Methods that are efficient on a small scale may not be suitable for large-scale production. Research into continuous flow chemistry could offer a solution, providing better control over reaction parameters and improving safety and efficiency. researchgate.net

Purification: The development of efficient and scalable purification methods is crucial for obtaining high-purity material required for many applications, especially in the pharmaceutical industry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 4,6,6-Trimethylheptane-2,5-dione in high purity?

- Answer : Claisen condensation of methyl-substituted ketones with esters under basic conditions (e.g., KOH in acetone) is a viable route. Reaction efficiency can be maximized by optimizing molar ratios (e.g., 1:1 ketone:ester) and temperature (70–90°C). Purification via fractional distillation or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of 4,6,6-Trimethylheptane-2,5-dione?

- Answer :

- 1H/13C NMR : Identify methyl group splitting patterns (e.g., singlet for symmetric 6,6-dimethyl groups) and carbonyl carbon shifts (~200–220 ppm).

- IR Spectroscopy : Detect strong C=O stretching bands near 1700 cm⁻¹.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z ~184 for C11H20O2) and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Answer : Use Hansen solubility parameters to predict solubility in organic solvents (e.g., acetone, chloroform). Stability tests via thermogravimetric analysis (TGA) at 25–200°C and pH-dependent degradation studies in aqueous buffers (pH 3–11) can identify optimal storage conditions .

Advanced Research Questions

Q. How do steric effects from the 4,6,6-trimethyl groups influence the compound’s reactivity in coordination chemistry?

- Answer : The bulky methyl groups hinder axial coordination in metal complexes, favoring planar geometries. For example, in diruthenium complexes, the diketone moiety acts as a bridging ligand, with steric constraints reducing aggregation. Computational modeling (DFT) can predict bond angles and stabilization energies .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of combustion)?

- Answer : Cross-validate data using bomb calorimetry and quantum chemical computations (e.g., Gaussian09 with B3LYP/6-31G* basis set). Discrepancies often arise from impurities; ensure purity via HPLC (>99%) and DSC to confirm phase homogeneity .

Q. How can vibrational spectroscopy distinguish conformational isomers of 4,6,6-Trimethylheptane-2,5-dione?

- Answer : Raman and IR spectroscopy detect subtle shifts in C=O and C-C stretching modes between isomers. Coupled with molecular dynamics simulations, these techniques reveal energy barriers for interconversion (~5–10 kcal/mol) .

Q. What mechanistic insights explain side-product formation during its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.